(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzazepine ring, possibly through a cyclization reaction, and the introduction of the 2-chloropyridin-4-yl group, potentially through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzazepine and pyridine rings, and the polar carbonyl group. The chlorine atom on the pyridine ring would be expected to be a site of high electron density .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the pyridine ring could be displaced in a nucleophilic substitution reaction. The carbonyl group could also be involved in reactions such as reduction or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzazepine and pyridine rings, and the polar carbonyl group. For example, the compound would be expected to have a relatively high boiling point due to the presence of the polar carbonyl group .Scientific Research Applications
Synthesis Methodologies
A general approach for synthesizing related compounds involves converting specific precursors to intermediate forms, which are then subjected to further chemical reactions to yield the desired compounds. For instance, O'Donnell et al. (2004) describe a method for preparing 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines, which could be relevant for synthesizing compounds with similar structural features (O’Donnell, Singer, Brubaker, & McKinley, 2004).
Antimicrobial Activity
Compounds structurally related to "(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone" have been investigated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, demonstrating that structural modifications can impact antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Structural Analysis
Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a compound with a similar chloropyridinyl methanone moiety. Their work highlights the importance of structural characterization in understanding compound properties (Lakshminarayana et al., 2009).
Advanced Material Applications
Research also extends to exploring these compounds for advanced materials. Huang et al. (2021) described the synthesis, crystal structure, and DFT study of compounds with potential applications in material science, indicating a broad interest in the structural functionalities of these compounds (Huang et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-15-11-13(8-9-18-15)16(20)19-10-4-3-6-12-5-1-2-7-14(12)19/h1-2,5,7-9,11H,3-4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYMZYYWHUDCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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